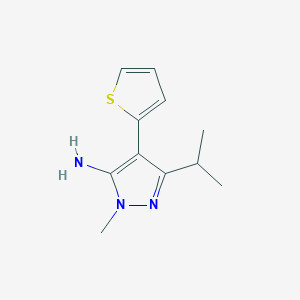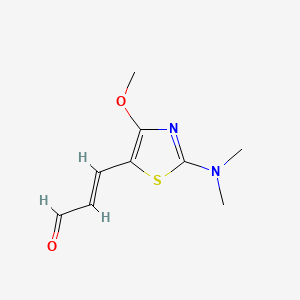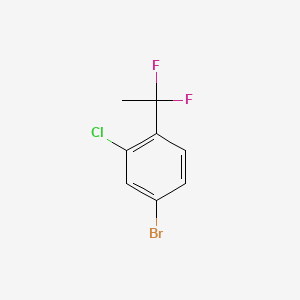
4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene is an organic compound with the molecular formula C8H6BrClF2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and a difluoroethyl group
Métodos De Preparación
The synthesis of 4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene typically involves multi-step organic reactions. One common method includes the halogenation of benzene derivatives followed by the introduction of the difluoroethyl group. For instance, starting with a benzene ring, bromination and chlorination can be performed using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The difluoroethyl group can be introduced via a Friedel-Crafts alkylation reaction using 1,1-difluoroethane and a Lewis acid catalyst .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromine and chlorine). Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Coupling Reactions: It can undergo coupling reactions like Suzuki or Heck coupling, where palladium catalysts are used to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in designing molecules with specific biological activities. Its structural features may contribute to binding affinity and selectivity towards biological targets.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and stability make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism by which 4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the electron-withdrawing groups (bromine and chlorine) influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, are influenced by its structural features, which can affect binding affinity and specificity.
Comparación Con Compuestos Similares
4-Bromo-2-chloro-1-(1,1-difluoroethyl)benzene can be compared with other halogenated benzene derivatives, such as:
- 4-Bromo-1-chloro-2-(1,1-difluoroethyl)benzene
- 2-Bromo-1,1-difluoroethylbenzene
- 1-Bromo-2,4-difluorobenzene
These compounds share similar structural features but differ in the position and type of halogen substituents. The presence of different halogens and their positions on the benzene ring can significantly influence the compound’s reactivity, stability, and applications. For example, the difluoroethyl group in this compound provides unique electronic properties that can enhance its reactivity in certain chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C8H6BrClF2 |
|---|---|
Peso molecular |
255.48 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-1-(1,1-difluoroethyl)benzene |
InChI |
InChI=1S/C8H6BrClF2/c1-8(11,12)6-3-2-5(9)4-7(6)10/h2-4H,1H3 |
Clave InChI |
UOWAJSMLBMBSCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=C(C=C1)Br)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


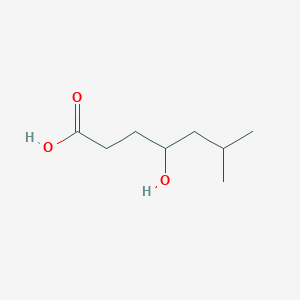
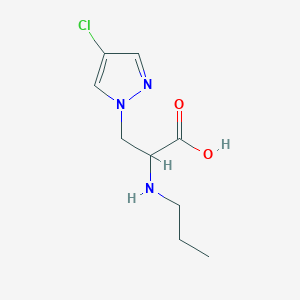
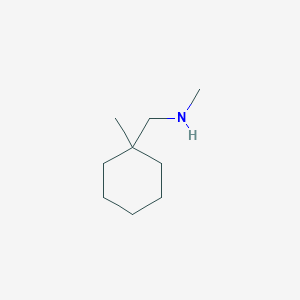
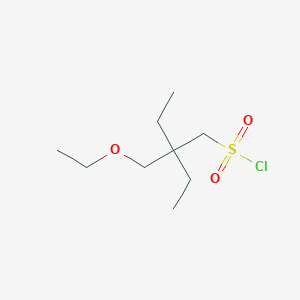
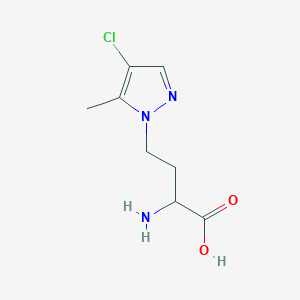
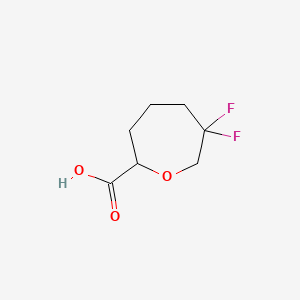
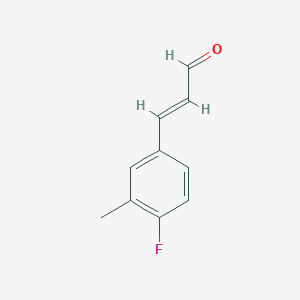

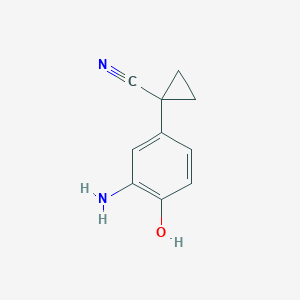
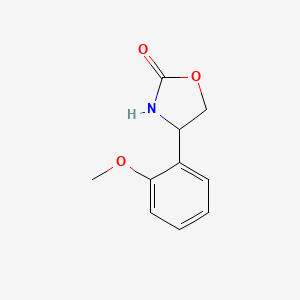
![4-(4-bromophenyl)-2-{5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl}-5-methyl-1H-imidazole](/img/structure/B13623686.png)
